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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenylthiazole-2-thiol (CAS No: 2103-88-0), a heterocyclic compound of interest in medicinal
chemistry and materials science. This document collates and interprets data from Fourier-
transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (*H
and 13C), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed
experimental protocols for acquiring this data are also presented. The information herein is
intended to serve as a foundational resource for the characterization and utilization of this
compound in research and development.

Chemical Structure and Properties

4-Phenylthiazole-2-thiol is a solid organic compound with the chemical formula CoH7NS2 and
a molecular weight of 193.29 g/mol .[1][2] It features a phenyl group attached to a thiazole ring,
which also contains a thiol group. This compound exists in a tautomeric equilibrium between
the thiol and thione forms, which can influence its spectroscopic characteristics.

e Molecular Formula: CoH7NS2[1][2]

e Molecular Weight: 193.29[1]
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e CAS Number: 2103-88-0[1][2]
e Physical Form: Solid

e Melting Point: 167-172 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Phenylthiazole-2-thiol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Phenylthiazole-2-thiol exhibits characteristic absorption bands
corresponding to its various functional groups. The data presented in the table below is a
compilation of expected vibrational frequencies based on the analysis of related thiazole
derivatives and standard infrared absorption tables.[3][4]

Vibrational Mode

Wavenumber (cm~—?) Intensity .

Assignment
~3100-3000 Medium Aromatic C-H stretch
~2600-2550 Weak S-H stretch (thiol tautomer)
~1600-1585 Medium-Strong C=C stretching (aromatic ring)
~1570-1490 Medium-Strong C=N stretching (thiazole ring)
~1300-1100 Medium C-N stretching
~750-600 Medium C-S stretching
770730 & ~690 Strong C-H out-of-plane bending

(monosubstituted phenyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for 4-Phenylthiazole-2-thiol is not readily available
in the public domain. However, based on the analysis of similar structures and general
chemical shift principles, the following tables provide an estimation of the expected 'H and 3C
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NMR signals.[5][6] The spectra would likely be recorded in a deuterated solvent such as
DMSO-ds to observe the exchangeable proton of the thiol/thione group.

Table 2: Predicted *H NMR Spectroscopic Data for 4-Phenylthiazole-2-thiol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) N-H (thione tautomer)
~13.5-125 Broad Singlet 1H ]
or S-H (thiol tautomer)
_ Aromatic protons
~7.9-7.7 Multiplet 2H )
(ortho to thiazole)
Aromatic protons
~75-7.3 Multiplet 3H (meta and para) &

Thiazole H-5

Table 3: Predicted 13C NMR Spectroscopic Data for 4-Phenylthiazole-2-thiol

Chemical Shift (6, ppm) Carbon Assignment
~185- 175 C=S (Thione, C2)
~150 - 140 C4 of Thiazole

Quaternary carbon of the phenyl ring & C5 of

~135-125 _
Thiazole

~130- 125 Aromatic CH carbons

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 4-Phenylthiazole-2-thiol is characterized by a
distinct molecular ion peak and a series of fragment ions.[7] The fragmentation pattern provides
valuable information for structural elucidation.

Table 4: Mass Spectrometry Data for 4-Phenylthiazole-2-thiol
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miz Relative Intensity Proposed Fragment lon
193 High [M]* (Molecular lon)

160 Medium [M - SH]*

134 Medium [C7HaNS]*

102 Medium [C7HaN]* or [CeHsC=CH]*
77 Medium [CeHs]* (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of 4-Phenylthiazole-2-thiol is expected to show absorption bands in the
ultraviolet region due to T - 1* and n — T* electronic transitions within the aromatic and
heterocyclic ring systems. Specific Amax values are dependent on the solvent used.

Table 5: Expected UV-Vis Absorption Data for 4-Phenylthiazole-2-thiol

Wavelength (Amax, nm) Electronic Transition Chromophore
~250-280 - T Phenyl group
~300-340 m-T1/n-T1* Thiazole ring system

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy Protocol (ATR Method)

o Instrument: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid 4-Phenylthiazole-2-thiol is placed directly
onto the ATR crystal.

o Data Acquisition:
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[e]

A background spectrum of the clean, empty ATR crystal is recorded.

o

The sample is placed on the crystal, and pressure is applied to ensure good contact.

[¢]

The sample spectrum is recorded, typically in the range of 4000-400 cm™1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy Protocol (*H and *3C)

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:

o Approximately 5-10 mg of 4-Phenylthiazole-2-thiol is dissolved in about 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

o Data Acquisition:

[¢]

The spectrometer is tuned and shimmed for the specific sample.
o For *H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance sensitivity.

o The acquired FIDs are Fourier transformed to produce the NMR spectra. Chemical shifts
are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry Protocol (Electron lonization)

e Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a
gas chromatograph (GC-MS) for sample introduction.

o Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or
dichloromethane) to a concentration of approximately 1 mg/mL.
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o Data Acquisition:

o The sample is introduced into the ion source, where it is vaporized and bombarded with a
high-energy electron beam (typically 70 eV).[8]

o The resulting positively charged ions (molecular ion and fragment ions) are accelerated
and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

o A detector records the abundance of each ion, generating the mass spectrum.

UV-Vis Spectroscopy Protocol

¢ Instrument: A dual-beam UV-Vis spectrophotometer.
e Sample Preparation:

o A stock solution of 4-Phenylthiazole-2-thiol is prepared in a UV-transparent solvent (e.g.,
ethanol or acetonitrile).

o The stock solution is diluted to a concentration that results in an absorbance reading
within the linear range of the instrument (typically 0.1 to 1.0).

o Data Acquisition:
o A cuvette containing the pure solvent is used as a blank to record the baseline.

o The cuvette is then filled with the sample solution, and the absorbance is measured over a
specific wavelength range (e.g., 200-400 nm).

o The wavelength of maximum absorbance (Amax) is identified from the resulting spectrum.

Workflow and Data Integration

The characterization of 4-Phenylthiazole-2-thiol involves a logical workflow where the results
from different spectroscopic techniques are integrated to confirm the structure and purity of the
compound.
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General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has presented a detailed spectroscopic profile of 4-Phenylthiazole-2-
thiol, including FT-IR, *H NMR, 3C NMR, mass spectrometry, and UV-Vis data. While some of
the data is inferred from related structures due to a lack of publicly available, comprehensive

experimental results for this specific molecule, the information provided serves as a robust

starting point for researchers. The included experimental protocols offer practical guidance for

obtaining and verifying this data. The integrated spectroscopic approach outlined is essential

for the unambiguous structural confirmation and purity assessment required in drug discovery

and development.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1223627?utm_src=pdf-body-img
https://www.benchchem.com/product/b1223627?utm_src=pdf-body
https://www.benchchem.com/product/b1223627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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